molecular formula C14H6Cl2F6N2 B6316948 4,4'-Dichloro-2,2'-bis(trifluoromethyl)azobenzene CAS No. 849737-04-8

4,4'-Dichloro-2,2'-bis(trifluoromethyl)azobenzene

Cat. No.: B6316948
CAS No.: 849737-04-8
M. Wt: 387.1 g/mol
InChI Key: JUSZRYYWNUACNC-UHFFFAOYSA-N
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Description

4,4’-Dichloro-2,2’-bis(trifluoromethyl)azobenzene is a fascinating chemical compound known for its unique properties and diverse applications in scientific research. This compound is characterized by the presence of two chlorine atoms and two trifluoromethyl groups attached to an azobenzene core, making it highly reactive and suitable for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,4’-Dichloro-2,2’-bis(trifluoromethyl)azobenzene typically involves the coupling of 2-bromo-4-chlorobenzotrifluoride with appropriate reagents under specific conditions. One common method includes the use of polar non-solvents and catalysts to facilitate the coupling reaction, followed by hydrogenation to obtain the desired product . The reaction conditions often involve the use of hydrogen gas and a suitable catalyst to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve continuous production techniques to enhance efficiency and reduce energy consumption. The use of advanced catalytic systems and optimized reaction conditions can significantly improve the yield and quality of the final product .

Chemical Reactions Analysis

Types of Reactions

4,4’-Dichloro-2,2’-bis(trifluoromethyl)azobenzene undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized to form sulphones and sulphoxides, although the oxidation process can be challenging due to steric hindrance from the trifluoromethyl groups.

    Reduction: Reduction reactions can convert the compound into its corresponding amines or other reduced forms.

    Substitution: The chlorine atoms in the compound can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include hydrogen gas for reduction, oxidizing agents for oxidation, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures, pressures, and the presence of suitable catalysts to achieve the desired transformations .

Major Products Formed

The major products formed from these reactions include sulphones, sulphoxides, amines, and substituted derivatives of the original compound. These products can be further utilized in various applications depending on their chemical properties .

Scientific Research Applications

4,4’-Dichloro-2,2’-bis(trifluoromethyl)azobenzene has a wide range of applications in scientific research, including:

    Chemistry: It is used as a ligand in photocatalysis and phosphorescent OLEDs, making it valuable for developing advanced optical devices.

    Biology: The compound’s unique properties make it suitable for studying light-responsive materials and their interactions with biological systems.

    Medicine: Research into its potential medicinal applications is ongoing, particularly in the development of new drugs and therapeutic agents.

    Industry: The compound is used in the production of high-performance materials, including polymers and coatings, due to its stability and reactivity.

Mechanism of Action

The mechanism by which 4,4’-Dichloro-2,2’-bis(trifluoromethyl)azobenzene exerts its effects involves its ability to participate in various chemical reactions. The presence of chlorine and trifluoromethyl groups enhances its reactivity, allowing it to interact with different molecular targets and pathways. In photocatalysis, for example, the compound can facilitate electron transfer processes, leading to the generation of reactive species that drive chemical transformations .

Comparison with Similar Compounds

Similar Compounds

    4,4’-Bis(trifluoromethyl)-2,2’-bipyridine: This compound is also used in photocatalysis and has similar reactivity due to the presence of trifluoromethyl groups.

    2,2’-Bis(trifluoromethyl)-4,4’-diaminobiphenyl: Known for its use in the production of polyimide resins, this compound shares structural similarities with 4,4’-Dichloro-2,2’-bis(trifluoromethyl)azobenzene.

Uniqueness

4,4’-Dichloro-2,2’-bis(trifluoromethyl)azobenzene stands out due to its unique combination of chlorine and trifluoromethyl groups, which confer distinct reactivity and stability. This makes it particularly valuable for applications requiring high-performance materials and advanced chemical transformations.

Properties

IUPAC Name

bis[4-chloro-2-(trifluoromethyl)phenyl]diazene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H6Cl2F6N2/c15-7-1-3-11(9(5-7)13(17,18)19)23-24-12-4-2-8(16)6-10(12)14(20,21)22/h1-6H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JUSZRYYWNUACNC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1Cl)C(F)(F)F)N=NC2=C(C=C(C=C2)Cl)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H6Cl2F6N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

387.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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